molecular formula C22H29N3O2 B10840201 18-Methylaminocoronaridine

18-Methylaminocoronaridine

Número de catálogo: B10840201
Peso molecular: 367.5 g/mol
Clave InChI: YKMOJVPLIUXEIP-JNBMDGLNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

18-Methylaminocoronaridine (18-MAC), a coronaridine congener, is a synthetic ibogaine analog with structural modifications aimed at improving receptor selectivity and reducing adverse effects. Its molecular structure features a methylamino (-NHCH₃) substitution at the C18 position (Fig. 1) . Coronaridine congeners, including 18-MAC, are noncompetitive antagonists (NCAs) of nicotinic acetylcholine receptors (AChRs), particularly the α3β4 subtype, which is implicated in addiction pathways . Unlike ibogaine, which has hallucinogenic and cardiotoxic side effects, 18-MAC and its analogs are designed to retain anti-addictive properties while minimizing off-target activity .

Propiedades

Fórmula molecular

C22H29N3O2

Peso molecular

367.5 g/mol

Nombre IUPAC

methyl (1S,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C22H29N3O2/c1-23-9-7-15-11-14-12-22(21(26)27-2)19-17(8-10-25(13-14)20(15)22)16-5-3-4-6-18(16)24-19/h3-6,14-15,20,23-24H,7-13H2,1-2H3/t14?,15-,20-,22+/m0/s1

Clave InChI

YKMOJVPLIUXEIP-JNBMDGLNSA-N

SMILES isomérico

CNCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

SMILES canónico

CNCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Origen del producto

United States

Métodos De Preparación

The synthesis of 18-Methylaminocoronaridine involves several steps, starting from ibogaine or its derivatives. The synthetic route typically includes the following steps:

Análisis De Reacciones Químicas

18-Methylaminocoronaridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 18-Methylaminocoronaridine involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist at these receptors, blocking their activity and thereby reducing the reinforcing effects of addictive substances. This compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile .

Comparación Con Compuestos Similares

Comparison with Similar Coronaridine Congeners

Structural and Functional Differences

Coronaridine congeners share a common ibogamine backbone but differ in substitutions at the C18 position, which critically influence receptor affinity and selectivity:

  • (±)-18-Methoxycoronaridine (18-MC) : Methoxy (-OCH₃) substitution.
  • (±)-18-MAC: Methylamino (-NHCH₃) substitution.
  • (±)-18-Hydroxycoronaridine (18-HC) : Hydroxyl (-OH) substitution.
Inhibitory Potency at AChR Subtypes

Studies using Ca²⁺ influx assays and patch-clamp recordings demonstrate distinct selectivity profiles (Table 1):

Table 1. Inhibitory Potency (IC₅₀) of Coronaridine Congeners at Human AChRs

Compound hα3β4 (μM) hα4β2 (μM) hα7 (μM) Selectivity (α3β4 vs. α4β2/α7)
(±)-18-MAC 2.62 ± 0.57 28.1 ± 4.2 >100 Moderate (α3β4-preferring)
(±)-18-MC 1.47 ± 0.21 10.5 ± 2.1 45.3 ± 7.8 High (α3β4-selective)
(±)-18-HC 2.81 ± 0.54 29.6 ± 5.3 >100 Moderate (α3β4-preferring)
(+)-Catharanthine 0.68 ± 0.10 8.2 ± 1.9 12.7 ± 3.1 Broad-spectrum (α3β4 > α4β2 > α7)
(−)-Ibogaine 0.95 ± 0.10 15.3 ± 3.4 38.9 ± 6.2 Moderate (α3β4-preferring)

Key Findings :

Receptor Selectivity :

  • (±)-18-MC exhibits the highest α3β4 selectivity, with 7-fold greater potency at α3β4 than α4β2 .
  • (±)-18-MAC shows weaker α3β4 inhibition than (±)-18-MC but retains preference over α4β2 and α7 subtypes.
  • (+)-Catharanthine is the most potent α3β4 inhibitor overall but lacks subtype selectivity .

Mechanistic Insights: Coronaridine congeners bind to the luminal (bupropion) site of desensitized α3β4 AChRs, stabilizing a closed-channel conformation .

Safety Profiles: (±)-18-MC and (±)-18-MAC lack the hallucinogenic and cardiotoxic effects of (−)-ibogaine, attributed to reduced off-target activity at serotonin receptors and cardiac ion channels .

Clinical and Therapeutic Implications
  • 18-MC : Advanced to Phase II trials for cutaneous leishmaniasis and substance use disorders due to its high α3β4 selectivity and safety .
  • Ibogaine: Limited to experimental use due to toxicity risks, despite strong anti-addictive effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.